N-(4-amino-2-methoxyphenyl)-2-methylpropanamide N-(4-amino-2-methoxyphenyl)-2-methylpropanamide
Brand Name: Vulcanchem
CAS No.: 532417-07-5
VCID: VC7379340
InChI: InChI=1S/C11H16N2O2/c1-7(2)11(14)13-9-5-4-8(12)6-10(9)15-3/h4-7H,12H2,1-3H3,(H,13,14)
SMILES: CC(C)C(=O)NC1=C(C=C(C=C1)N)OC
Molecular Formula: C11H16N2O2
Molecular Weight: 208.261

N-(4-amino-2-methoxyphenyl)-2-methylpropanamide

CAS No.: 532417-07-5

Cat. No.: VC7379340

Molecular Formula: C11H16N2O2

Molecular Weight: 208.261

* For research use only. Not for human or veterinary use.

N-(4-amino-2-methoxyphenyl)-2-methylpropanamide - 532417-07-5

Specification

CAS No. 532417-07-5
Molecular Formula C11H16N2O2
Molecular Weight 208.261
IUPAC Name N-(4-amino-2-methoxyphenyl)-2-methylpropanamide
Standard InChI InChI=1S/C11H16N2O2/c1-7(2)11(14)13-9-5-4-8(12)6-10(9)15-3/h4-7H,12H2,1-3H3,(H,13,14)
Standard InChI Key YVMMJJKIFNOYEE-UHFFFAOYSA-N
SMILES CC(C)C(=O)NC1=C(C=C(C=C1)N)OC

Introduction

Chemical Identification and Structural Elucidation

Systematic Nomenclature and Molecular Formula

The compound is systematically named N-(4-amino-2-methoxyphenyl)-2-methylpropanamide under IUPAC guidelines . Its molecular formula C11H16N2O2\text{C}_{11}\text{H}_{16}\text{N}_{2}\text{O}_{2} reflects a methoxy-substituted aniline core linked to a branched aliphatic amide chain. The structural uniqueness arises from the substitution pattern: an amino group at the para position and a methoxy group at the ortho position relative to the amide linkage .

Structural Characterization

The 2D and 3D conformers of N-(4-amino-2-methoxyphenyl)-2-methylpropanamide have been resolved via computational models (Figure 1) . Key features include:

  • Aromatic ring: The methoxyphenyl group contributes to planar geometry, with bond angles consistent with sp² hybridization.

  • Amide linkage: The carbonyl group (C=O\text{C=O}) and adjacent nitrogen form a rigid plane, enabling hydrogen bonding.

  • Methylpropanamide side chain: The isobutyramide moiety introduces steric bulk, influencing solubility and intermolecular interactions .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC NameN-(4-amino-2-methoxyphenyl)-2-methylpropanamide
SMILESCC(C)C(=O)NC1=C(C=C(C=C1)N)OC
InChIKeyYVMMJJKIFNOYEE-UHFFFAOYSA-N
Molecular Weight208.26 g/mol

Synthesis and Manufacturing

Challenges in Industrial Production

  • Regioselectivity: Ensuring selective acylation at the amino group without methoxy displacement requires precise temperature control .

  • Purification: The polar nature of the compound necessitates chromatographic techniques, increasing production costs .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyValueSource
LogP (Partition Coefficient)3.25 (estimated)
Water Solubility~0.1 mg/mL (25°C)
Boiling Point312.2°C (extrapolated)
Flash Point142.6°C

The compound’s hydrophobicity (LogP ≈ 3.25) suggests moderate membrane permeability, making it a candidate for drug delivery studies .

Future Research Directions

  • Synthetic Optimization: Develop cost-effective, scalable routes using green chemistry principles.

  • Biological Screening: Evaluate antimicrobial, antiviral, and anticancer activity in vitro.

  • Structure-Activity Relationships (SAR): Modify the methoxy and methyl groups to enhance potency .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator